Comparative Yield: Formyl Acetate vs. Alternative Formylating Agents in Co(III)-Catalyzed Carboformylation
In a 2022 study on Co(III)-catalyzed carboformylation, formyl acetate was identified as the optimal formylating agent, providing superior yields compared to other formyl donors [1].
| Evidence Dimension | Comparative yield in aldehyde (4a) synthesis |
|---|---|
| Target Compound Data | Superior yield of aldehyde 4a |
| Comparator Or Baseline | Formic pivalic anhydride, 4-nitrophenyl formate, and 2,4,6-trichlorophenyl formate |
| Quantified Difference | Not quantified in the main text, but stated as 'superior yields' in a head-to-head comparison. |
| Conditions | Reaction of 1a (0.1 mmol), 2a (0.4 mmol), and formylating agent 3 (0.3 mmol) with [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ (20 mol%) and Proton Sponge® (20 mol%) in DCE at 70 °C. |
Why This Matters
This direct comparative evidence positions formyl acetate as the preferred reagent for achieving high efficiency in this specific, modern catalytic transformation, influencing procurement for related research.
- [1] Manna, S.; Sojka, C. A.; et al. Three-component carboformylation: α-quaternary aldehyde synthesis via Co(III)-catalysed sequential C–H bond addition to dienes and acetic formic anhydride. Chem. Sci. 2022, 13, 14320-14326. View Source
